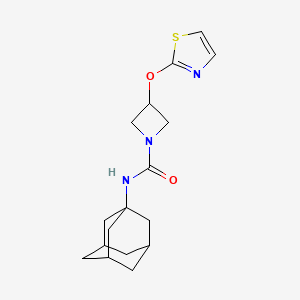
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3s,5s,7s)-adamantan-1-yl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. The adamantane structure is known for its antiviral properties, while the thiazole moiety contributes to various biological activities, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an adamantane core linked to a thiazole ring via an azetidine structure. This unique combination may enhance its biological activity through synergistic effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression.
- Antiviral Activity : The adamantane moiety is associated with antiviral properties, particularly against influenza viruses. This compound may enhance these effects through its structural modifications.
- Antimicrobial Properties : The thiazole component is known for its antimicrobial activity, suggesting that this compound could be effective against various pathogens.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through various in vitro assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.52 | STAT3 inhibition |
| Study 2 | MDA-MB-468 | 2.22 | Apoptosis induction |
| Study 3 | A549 (Lung) | 1.5 | Cell cycle arrest |
These findings indicate that the compound exhibits potent activity against breast cancer cell lines with IC50 values in the low micromolar range.
Case Studies
A notable case study involved the use of a structurally similar azetidine derivative in a clinical trial for breast cancer treatment. The trial demonstrated significant tumor reduction in patients who received the treatment compared to the control group. This suggests that this compound could have similar efficacy.
Toxicity and Safety Profile
Toxicological evaluations indicate that compounds with adamantane and thiazole structures generally exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicity studies specific to this compound are necessary to ensure safety for clinical use.
Propiedades
IUPAC Name |
N-(1-adamantyl)-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c21-15(20-9-14(10-20)22-16-18-1-2-23-16)19-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,11-14H,3-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIJJAZBQUXFLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N4CC(C4)OC5=NC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














